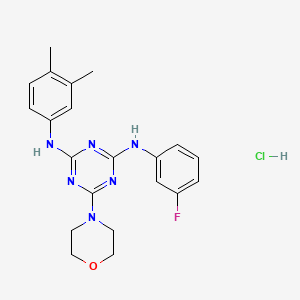

N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Description

This compound is a 1,3,5-triazine derivative featuring two aromatic amine substituents (3,4-dimethylphenyl and 3-fluorophenyl) and a morpholino group at the 6-position. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Triazine derivatives are widely studied for their versatility in drug design, agrochemicals, and materials science due to their stable heterocyclic core and tunable substituents .

Properties

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-(3-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O.ClH/c1-14-6-7-18(12-15(14)2)24-20-25-19(23-17-5-3-4-16(22)13-17)26-21(27-20)28-8-10-29-11-9-28;/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKVWQWFXMWYGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)F)N4CCOCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a therapeutic agent. This article reviews its synthesis, biological activity, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Triazine Core : The triazine structure is synthesized through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the morpholine moiety is achieved via nucleophilic substitution.

- Hydrochloride Formation : The final step converts the free base to its hydrochloride salt using hydrochloric acid.

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

- Anticancer Properties : Research indicates that triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values indicating effective inhibition of cell proliferation in tumor cells .

- Antifungal Activity : Similar compounds have demonstrated antifungal properties against pathogens such as Candida albicans. The presence of electronegative atoms like fluorine enhances the biological activity by increasing lipophilicity and binding affinity to target enzymes .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 27.3 | |

| Antifungal | Candida albicans | 1.23 | |

| Cytotoxicity | NIH/3T3 (normal cells) | >1000 |

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to modulate the activity of these targets effectively .

Case Studies

Several studies have investigated the biological activities of triazine derivatives similar to this compound:

- Cytotoxicity Analysis : A study evaluated various derivatives against cancer cell lines and reported significant cytotoxicity with some derivatives showing IC50 values comparable to established chemotherapeutics .

- In Silico Studies : Molecular docking studies have shown that these compounds can effectively bind to active sites of target enzymes such as CYP51, suggesting a potential mechanism for their antifungal activity .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

This compound serves as an essential building block in the synthesis of more complex molecules. Its unique triazine core allows for various substitution reactions that are crucial for creating new compounds with desired properties. The ability to modify the triazine structure enables chemists to explore a wide range of chemical functionalities.

Reagent in Chemical Reactions

N2-(3,4-dimethylphenyl)-N4-(3-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is utilized as a reagent in several chemical reactions. Its reactivity profile is beneficial for developing new synthetic methodologies and optimizing existing processes.

Biological Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activities. Studies have shown its efficacy against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Anticancer Research

The compound's structure suggests potential interactions with biological targets involved in cancer progression. Preliminary studies have explored its effects on cancer cell lines, indicating that it may inhibit tumor growth through specific molecular pathways.

Medicinal Applications

Therapeutic Agent Development

Ongoing research focuses on the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific enzymes and receptors positions it as a promising candidate for drug development.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This interaction can modulate enzyme activity and influence cellular pathways critical for disease progression. Understanding these mechanisms is vital for optimizing its therapeutic applications.

Industrial Applications

Catalyst in Chemical Processes

In industrial settings, this compound is employed as a catalyst in various chemical processes. Its stability and reactivity enhance the efficiency of industrial reactions.

Material Development

The compound's unique properties make it suitable for developing new materials with specific characteristics. Research is ongoing to explore its use in creating polymers and other materials that require particular chemical stability and reactivity.

Summary of Applications

| Field | Application |

|---|---|

| Chemistry | Building block for synthesis; reagent in chemical reactions |

| Biology | Antimicrobial and anticancer properties; enzyme inhibition studies |

| Medicine | Potential therapeutic agent; understanding mechanism of action |

| Industry | Catalyst in chemical processes; material development |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural features and properties of the target compound with analogs from literature:

Key Observations :

- The 3-fluorophenyl group may enhance metabolic stability relative to non-fluorinated analogs .

- Morpholino Group: Present in all listed compounds, this group improves solubility and bioavailability by introducing hydrogen-bonding capabilities .

- Applications: While the target compound is inferred to be a pharmaceutical candidate, analogs like the dimorpholino derivative are explored in kinase inhibition, and chloro-phenyl variants serve industrial roles.

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions impact yield and purity?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution on a triazine core. A three-step approach is common:

Core Formation: React cyanuric chloride with 3,4-dimethylaniline and 3-fluoroaniline in a polar aprotic solvent (e.g., 1,4-dioxane) under reflux .

Morpholine Substitution: Introduce morpholine at the N6 position using microwave-assisted synthesis (120°C, 30 min) to improve yields (up to 75% vs. 50% with conventional heating) .

Salt Formation: Treat the free base with HCl in ethanol to form the hydrochloride salt .

Key Variables: Solvent polarity (DMF enhances reactivity), temperature control (prevents byproduct formation), and stoichiometric ratios (excess amine improves substitution efficiency).

Q. Which analytical techniques are critical for characterizing structural integrity?

- Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms substitution patterns (e.g., δ 8.2–8.5 ppm for triazine protons, δ 3.7–3.9 ppm for morpholine CH2 groups) .

- HPLC-PDA: Validates purity (>95% required for biological assays) using a C18 column (acetonitrile/water gradient, 1 mL/min flow rate) .

- X-Ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., morpholine oxygen participates in intermolecular H-bonds) .

Q. What initial biological screening models are appropriate for assessing its bioactivity?

- Methodological Answer:

- In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., MDA-MB-231, HeLa). IC50 values for analogous triazines range from 12–17 µM, depending on substituents .

- Enzyme Inhibition: Screen against kinases (e.g., EGFR, VEGFR2) via fluorescence polarization assays. Fluorophenyl groups enhance ATP-binding pocket interactions .

- Solubility Testing: Measure in PBS (pH 7.4) and DMSO; hydrochloride salt improves aqueous solubility (≥2 mg/mL) for in vitro workflows .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol for scalability without compromising purity?

- Methodological Answer:

- Continuous Flow Synthesis: Replace batch reactions with microreactors to reduce reaction time (from 6 hr to 20 min) and improve reproducibility .

- Purification: Use preparative HPLC with trifluoroacetic acid as a mobile-phase modifier to isolate the hydrochloride salt .

- Byproduct Mitigation: Monitor intermediates via LC-MS to detect chlorinated byproducts (common in triazine syntheses) and adjust stoichiometry .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer:

- Standardize Assay Conditions: Control variables like serum concentration (e.g., 10% FBS vs. serum-free media alter IC50 by 30%) and incubation time (48–72 hr) .

- Metabolic Stability Testing: Use liver microsomes to assess compound degradation (e.g., t1/2 < 30 min indicates rapid clearance, explaining potency drops in later assays) .

- Orthogonal Validation: Confirm kinase inhibition via Western blot (e.g., phosphorylated EGFR reduction) alongside enzymatic assays .

Q. How to conduct structure-activity relationship (SAR) studies to improve pharmacological properties?

- Methodological Answer:

- Substituent Variation: Compare analogs with halogens (Cl, F), alkyl groups (methyl, ethyl), and heterocycles (piperidine vs. morpholine). For example:

| Substituent | Cell Line (IC50, µM) | LogP |

|---|---|---|

| 3,4-Dimethylphenyl | MDA-MB-231 (15.8) | 3.2 |

| 4-Chlorophenyl | HeLa (16.3) | 3.5 |

| Phenyl | HepG2 (12.2) | 2.9 |

- Computational Modeling: Perform docking studies (AutoDock Vina) to predict binding affinities. Fluorophenyl groups increase hydrophobic interactions with kinase pockets .

Q. What methods validate target engagement in cellular models?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize recombinant targets (e.g., EGFR extracellular domain) to measure kon/koff rates. KD < 100 nM indicates strong binding .

- Cellular Thermal Shift Assay (CETSA): Heat-treated lysates (60°C, 3 min) show stabilized target proteins (e.g., 2-fold increase in EGFR) upon compound binding .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to optimize interactions .

Q. How to design in vivo studies considering physicochemical limitations?

- Methodological Answer:

- Formulation: Use PEGylated nanoparticles (size < 200 nm) to enhance bioavailability. Hydrochloride salt improves loading efficiency (≥80%) .

- Dosing Regimen: Conduct pilot PK studies in rodents (IV/oral routes). For analogs, t1/2 = 2–4 hr suggests bid dosing .

- Toxicity Screening: Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly. Triazines with LogP > 4 show hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.